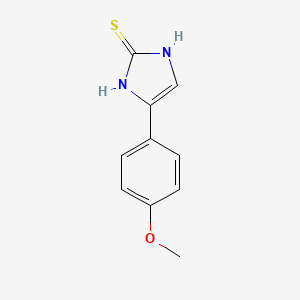

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

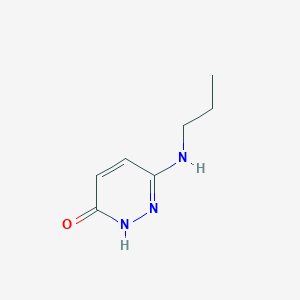

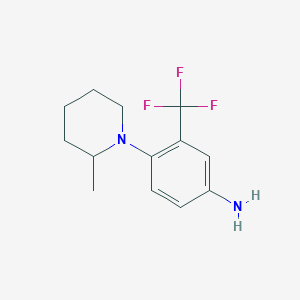

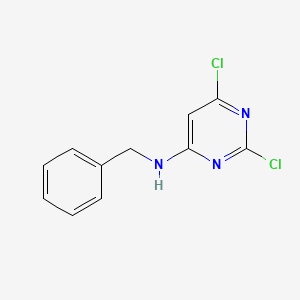

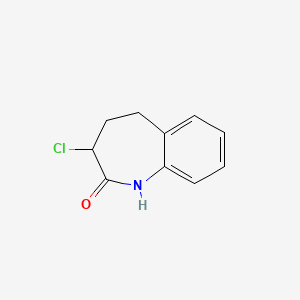

The compound “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The “4-methoxyphenyl” group indicates the presence of a phenyl ring with a methoxy (OCH3) substituent at the 4th position .

Synthesis Analysis

While specific synthesis methods for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .

科学的研究の応用

Neuropharmacology

The compound 5-(4-methoxyphenyl)-1H-imidazole-2-thiol has been studied for its neuropharmacological properties. Specifically, a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, demonstrated potent serotonin-3 receptor antagonism. This research indicated its potential for penetrating the blood-brain barrier, making it a useful pharmacological tool for both in vitro and in vivo studies related to neurology (Rosen et al., 1990).

Corrosion Inhibition

Research on imidazole derivatives, including those structurally related to 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, has shown their potential as corrosion inhibitors. These derivatives have demonstrated significant corrosion inhibition efficiency, highlighting their application in protecting metals against corrosion in acidic environments. This application is particularly relevant in the context of mild steel preservation (Prashanth et al., 2021).

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives including 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, have been explored for their biological activities. Their ionizable aromatic composition and presence of the imidazole ring enhance their pharmacokinetic characteristics, making them viable for developing medicines to optimize solubility and bioavailability. Their synthesis methods and structural reactions offer considerable scope in this field, especially due to their antimicrobial and anticancer activities (Ramanathan, 2017).

Nonlinear Optical Behavior

5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives have been studied for their potential in non-linear optical (NLO) applications. Research has demonstrated that these compounds exhibit good NLO behavior, making them candidates for use in NLO devices. This application is significant in the field of optoelectronics, especially for organic light-emitting diodes (OLED) and other optical technologies (Ulahannan et al., 2020).

Enzymatic Inhibition

Research into the enzymatic potential of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives has revealed their capabilities as cholinesterase inhibitors. These studies are critical in the development of treatments for diseases like Alzheimer's, where cholinesterase inhibitors can play a vital role (Arfan et al., 2018).

将来の方向性

While specific future directions for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, research on similar compounds like substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles is ongoing. These compounds are being studied for their potential to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .

作用機序

Target of Action

The primary target of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models . The metabolites derived from linoleic acid and arachidonic acid via ALOX15 have pathophysiological roles, making this enzyme a target for pharmacological research .

Mode of Action

5-(4-methoxyphenyl)-1H-imidazole-2-thiol interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . This compound acts as an allosteric inhibitor, binding to the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The inhibition of ALOX15 by 5-(4-methoxyphenyl)-1H-imidazole-2-thiol affects the biochemical pathways involving linoleic acid and arachidonic acid . By inhibiting ALOX15, this compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated inflammatory and cancer pathways .

Result of Action

The inhibition of ALOX15 by 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can lead to a decrease in the production of certain metabolites derived from linoleic acid and arachidonic acid . This could potentially result in the modulation of inflammatory and cancer pathways, although the specific molecular and cellular effects would depend on the context of the biochemical environment .

特性

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535013 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1H-imidazole-2-thiol | |

CAS RN |

10486-41-6 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)